

Spantide II: A Technical Guide to Synthesis and Purification

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Compound of Interest

Compound Name: *spantide II*

Cat. No.: *B1681974*

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Introduction

Spantide II is a potent and selective competitive antagonist of the neurokinin-1 (NK-1) receptor, with the sequence D-Lys(Nic)-Pro-3-Pal-Pro-D-Cl²Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH₂.^[1] As a substance P analogue, it has garnered significant interest for its potential therapeutic applications in inflammatory conditions and other disorders mediated by NK-1 receptor activation. This technical guide provides a comprehensive overview of the chemical synthesis and purification of **Spantide II**, based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies. While a specific, publicly available, step-by-step protocol for **Spantide II** is not detailed in the literature, this guide presents a representative and robust methodology for its production.

Core Principles

The synthesis of **Spantide II**, a modified undecapeptide, is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The purification of the crude peptide is subsequently performed using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities based on hydrophobicity.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Spantide II

This protocol outlines the manual synthesis of **Spantide II** on a Rink Amide resin, which, upon cleavage, yields the C-terminally amidated peptide.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including unnatural amino acids: Fmoc-D-Lys(Nic)-OH, Fmoc-3-Pal-OH, Fmoc-D-Cl₂Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Nle-OH)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water (HPLC grade)
- Acetic anhydride
- N,N-Diisopropylethylamine (DIPEA)

Equipment:

- Peptide synthesis vessel

- Shaker
- Vacuum filtration apparatus

Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 15 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
- Capping (Optional but Recommended):
 - After a positive Kaiser test post-coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
 - Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the **Spantide II** sequence, starting from the C-terminal Nle and proceeding to the N-terminal D-Lys(Nic).

- Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Global Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v) for 3 hours at room temperature.
 - Filter the cleavage mixture to separate the resin.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
 - Dry the crude peptide pellet under vacuum.

II. Purification of Spantide II by RP-HPLC

Materials:

- Crude **Spantide II**
- Solvent A: 0.1% TFA in HPLC-grade water
- Solvent B: 0.1% TFA in acetonitrile
- HPLC-grade water

Equipment:

- Preparative RP-HPLC system with a UV detector
- C18 reversed-phase column (e.g., 10 μm particle size, 100 Å pore size)
- Lyophilizer

Procedure:

- **Sample Preparation:** Dissolve the crude **Spantide II** in a minimal amount of Solvent A.
- **Column Equilibration:** Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
- **Injection and Elution:**
 - Inject the dissolved crude peptide onto the column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column dimensions.
 - Monitor the elution profile at 220 nm and 280 nm.
- **Fraction Collection:** Collect fractions corresponding to the major peak, which should represent **Spantide II**.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical RP-HPLC.
- **Lyophilization:** Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified **Spantide II** as a white powder.

Data Presentation

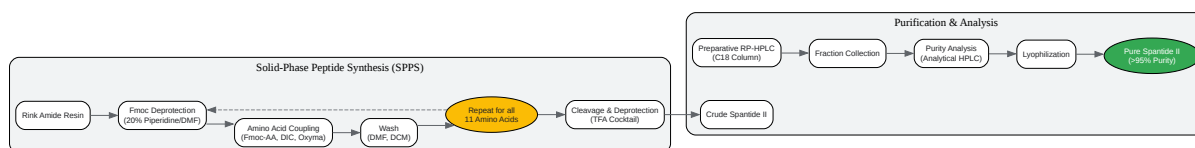
Table 1: Physicochemical Properties of **Spantide II**

Property	Value
Amino Acid Sequence	D-Lys(Nic)-Pro-3-Pal-Pro-D-Cl ₂ Phe-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH ₂
Molecular Formula	C ₈₉ H ₁₀₄ Cl ₂ N ₂₀ O ₁₃
Molecular Weight	1667.8 g/mol
Appearance	White to off-white lyophilized powder
Purity (by HPLC)	>95%

Table 2: Representative RP-HPLC Purification Parameters for **Spantide II**

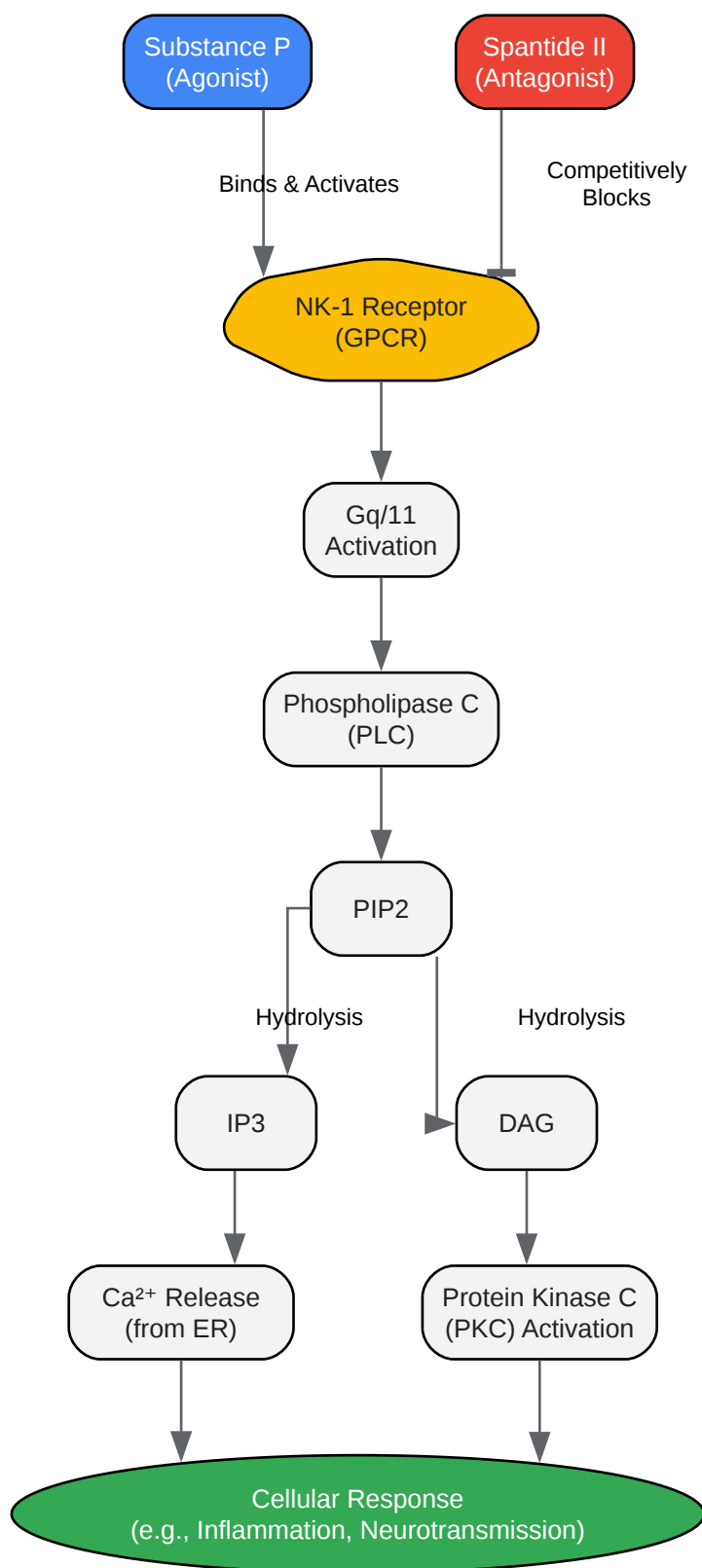
Parameter	Condition
Column	Preparative C18, 10 µm, 100 Å, 250 x 21.2 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5% to 65% B over 60 minutes
Flow Rate	15 mL/min
Detection	220 nm / 280 nm
Expected Retention Time	~35-45 minutes (highly dependent on specific system and column)

Visualizations



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Caption: Workflow for the synthesis and purification of **Spantide II**.



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References

- 1. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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